2,2'-Pyridil

Vue d'ensemble

Description

2,2'-Pyridil (sometimes referred to as 2,2-dihydroxy-pyridine) is a heterocyclic organic compound belonging to the pyridine family. It is a colorless, crystalline solid with a pleasant odor. It is used in a variety of applications, including as a precursor to pharmaceuticals, agrochemicals, and as a reagent in organic synthesis. It has a wide range of applications in the pharmaceutical, agrochemical, and chemical industries due to its unique properties.

Applications De Recherche Scientifique

Photophysics Research

2,2’-Pyridil has been extensively studied for its photophysical properties. Researchers have used steady-state and time-resolved fluorometric techniques to explore its behavior at room temperature and cryogenic temperatures (77 K). These studies are crucial for understanding the dual fluorescence and phosphorescence of 2,2’-Pyridil, which are attributed to emissions from two conformers .

Quantum Chemical Studies

The compound’s photophysical characteristics have also been analyzed through quantum chemical approaches. Potential energy curves simulated from density functional theory support the experimental observations, providing insights into the electronic structure and reactivity of 2,2’-Pyridil .

Organic Synthesis

2,2’-Pyridil serves as a building block in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows for the development of novel synthetic pathways, contributing to the advancement of organic chemistry .

Material Science

In material science, 2,2’-Pyridil is used to modify the properties of materials. Its incorporation into polymers and other materials can alter their optical and electronic properties, making it valuable for creating new materials with desired characteristics .

Biochemical Applications

The radical produced by photo-irradiation of 2,2’-Pyridil has been confirmed to be the pyridoil radical. This finding has implications for biochemical applications, such as studying radical-induced processes in biological systems .

Environmental Chemistry

2,2’-Pyridil can be used to study environmental processes, including the fate of organic compounds in natural settings. Its reactions under various conditions can mimic those of similar compounds in the environment, aiding in the understanding of chemical transformations .

Mécanisme D'action

Target of Action

The primary target of 2,2’-Pyridil is the solvent in which it is dissolved. The compound interacts with the solvent molecules, leading to a series of photochemical reactions .

Mode of Action

2,2’-Pyridil interacts with its targets through a series of photochemical reactions. Upon photo-excitation, 2,2’-Pyridil forms a skewed triplet species. This triplet species then changes into a 1-hydroxy-2-oxo-1,2-di (2-pyridyl)ethyl (pyridoil) radical via the abstraction of a hydrogen atom from the solvent .

Biochemical Pathways

The photochemical reactions initiated by 2,2’-Pyridil lead to the formation of a pyridoil radical. This radical can further abstract a hydrogen atom from the solvent to afford cis-enediol (cis-1,2-di(2-pyridyl)-1,2-ethenediol), which is then converted into trans-enediol (trans-1,2-di(2-pyridyl)-1,2-ethenediol) .

Pharmacokinetics

The compound’s interaction with its solvent environment suggests that its bioavailability may be influenced by the nature of the solvent and the specific conditions of the environment .

Result of Action

The photochemical reactions involving 2,2’-Pyridil result in the formation of various products, including a pyridoil radical and cis- and trans-enediol

Action Environment

The action of 2,2’-Pyridil is influenced by environmental factors such as the nature of the solvent and the temperature. For instance, the compound’s photophysics have been studied in both polar (ethanol) and non-polar (methylcyclohexane) media, as well as at room temperature and cryogenic temperature . These factors can influence the compound’s photochemical reactions and the resulting products.

Propriétés

IUPAC Name |

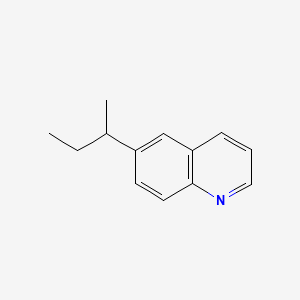

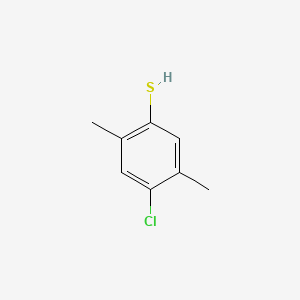

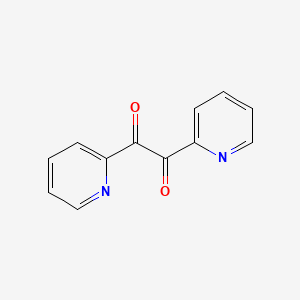

1,2-dipyridin-2-ylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIINXYKJQGMIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197711 | |

| Record name | Di-2-pyridylethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Pyridil | |

CAS RN |

492-73-9 | |

| Record name | 2,2′-Pyridil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-pyridylethanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Pyridil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-2-pyridylethanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-2-pyridylethanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,2'-pyridil?

A1: 2,2'-Pyridil has the molecular formula C12H8N2O2 and a molecular weight of 212.20 g/mol.

Q2: What spectroscopic techniques are useful for characterizing 2,2'-pyridil?

A2: Researchers commonly employ infrared (IR) [, ], Raman [], ultraviolet-visible (UV-Vis) [, , ], nuclear magnetic resonance (NMR) [, ], and mass spectrometry (MS) [] for structural characterization of 2,2'-pyridil and its derivatives.

Q3: What is known about the conformational flexibility of 2,2'-pyridil?

A3: 2,2'-Pyridil exhibits conformational flexibility, existing in both near-trans and relaxed skew conformations. [, , ] Hydrogen bonding interactions with solvents can influence the carbonyl-carbonyl dihedral angle and thus, the preferred conformation. []

Q4: Does 2,2’-pyridil exhibit stacking disorder in its crystal structure?

A4: Yes, 2,2’-pyridil crystals can display stacking disorder along the crystallographic c-axis. This disorder arises from the arrangement of molecules in curled sheets and chains, leading to potential stacking variations. []

Q5: What is a notable reaction involving 2,2'-pyridil and copper(II) ions?

A5: In the presence of copper(II) ions, 2,2'-pyridil undergoes a metal-template reaction resulting in a benzilic acid rearrangement. This transformation leads to the formation of copper(II) complexes of 2,2'-pyridilic acid. [, , ]

Q6: Can 2,2'-pyridil undergo alcoholysis reactions?

A6: Yes, in the presence of copper(II) ions and alcohols, 2,2'-pyridil can undergo alcoholysis, leading to the formation of pentanuclear copper(II) complexes. These complexes are stabilized by both [(2-C5H4N)C(O)(OR)C(O)(OR)(2-C5H4N)]2- ligands, derived from the alcoholysis of 2,2'-pyridil, and carboxylate ligands. [, ]

Q7: Is 2,2’-pyridil susceptible to oxidative C-C bond cleavage?

A7: Yes, 2,2’-pyridil can undergo oxidative C-C bond cleavage under specific conditions. For instance, in the presence of a diruthenium complex and dioxygen, 2,2’-pyridil is cleaved, yielding a monomeric ruthenium(III) picolinate complex. [] This oxidative transformation highlights the potential non-innocent behavior of 2,2’-pyridil in redox processes. []

Q8: Can 2,2’-pyridil be used to synthesize heterocyclic compounds?

A8: Yes, 2,2’-pyridil serves as a valuable precursor in synthesizing various heterocyclic compounds. For example, it reacts with barbituric acid to yield 5,5’-(2-pyrilidine)bisbarbituric acid, providing an efficient route to 2-pyrilidenes. [] Additionally, it can be used in the synthesis of imidazo[1,5-a]pyridines under microwave irradiation, leading to faster reaction times and higher yields compared to conventional heating methods. []

Q9: What is the typical coordination behavior of 2,2'-pyridil with metal ions?

A9: 2,2'-Pyridil often acts as a bridging ligand in coordination complexes, coordinating to metal centers through its two carbonyl oxygen and two pyridine nitrogen atoms. This versatile coordination mode allows it to form multinuclear complexes with various metals, including nickel(II), copper(II), zinc(II), and cadmium(II). []

Q10: Are there examples of 2,2’-pyridil complexes exhibiting potential as molecular magnets?

A10: Yes, researchers have explored the synthesis of Fe-Li-Cr multinuclear complexes incorporating 2,2’-pyridil as a derivative ligand. These complexes, bridged by oxalate ligands, exhibit magnetic susceptibilities at room temperature suggestive of potential applications as molecular magnet materials. [, ]

Q11: Can 2,2’-pyridil be used to synthesize metallochromic compounds?

A11: Yes, 2,2’-pyridil can serve as a starting material for synthesizing mono- and bishydrazones, which can act as ligands for metal ions, resulting in complexes that exhibit metallochromic properties. []

Q12: Does 2,2’-pyridil have applications in analytical chemistry?

A12: Yes, derivatives of 2,2’-pyridil, like 2,2′-pyridil bis(2-quinolylhydrazone), have shown promise as solvent extractants for separating metal ions like copper(II), nickel(II), and cobalt(II). [, , ] These extractants can be further utilized in developing spectrophotometric methods for determining metal ion concentrations. [, ]

Q13: Has the use of 2,2'-pyridil been explored in anticancer research?

A13: Yes, new chiral α-ketoimine-Pd(II) complexes derived from 2,2’-pyridil have been synthesized and their anticancer activities were evaluated in vitro. These complexes demonstrated growth inhibition against various cancer cell lines, including leukemia, colon, breast, central nervous system, and prostate cancer cells. []

Q14: Does 2,2’-pyridil find applications in material science?

A14: 2,2'-pyridil is a precursor to substituted azaphthalocyanines, a class of macrocyclic compounds with potential applications in materials science, particularly in areas like dye-sensitized solar cells and optical limiting materials. []

Q15: What are the known limitations or challenges associated with 2,2'-pyridil?

A15: Some challenges associated with 2,2'-pyridil include its potential for decomposition under certain reaction conditions [] and the possibility of forming polymeric species during solvent extraction processes, leading to deviations from Beer's Law in extractive-colorimetric determinations. [] Further research on its stability, reactivity, and coordination behavior is crucial for optimizing its applications in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Dimethyl(octadec-9-enyl)azaniumyl]acetate](/img/structure/B1585451.png)

![3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol](/img/structure/B1585458.png)